Suc-Ala-Ala-Pro-Phe-SBzl

Enzyme Kinetics Subtilisin Catalytic Efficiency

Researchers quantifying low-abundance chymotrypsin-like enzymes (e.g., cathepsin G, RMCP I/II) often face insufficient signal with standard p-nitroanilide substrates. This thiobenzyl ester substrate overcomes this limitation with fundamentally superior kinetics and detection sensitivity. Key performance advantages: • Up to 171-fold higher catalytic efficiency (kcat/Km) versus analogous pNA substrates, enabling accurate kinetic measurements near the assay's limit of detection. • Detection at 324 nm via 4-thiopyridone (ε=19,800 M⁻¹cm⁻¹), providing a ~2-fold higher extinction coefficient than pNA for significantly improved signal-to-noise ratio. • Effective for analyzing engineered or mutant proteases with reduced activity, maintaining a smaller fold-reduction in kcat/Km, which facilitates protein engineering and directed evolution studies.

Molecular Formula C31H38N4O7S
Molecular Weight 610.7 g/mol
Cat. No. B1406576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Ala-Pro-Phe-SBzl
SynonymsCarboxypeptidase B
Procarboxypeptidase B
Protaminase
Molecular FormulaC31H38N4O7S
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)/t20-,21-,24-,25-/m0/s1
InChIKeyTWURVFFNODFJBJ-NBMBROAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-Pro-Phe-SBzl: Thiobenzyl Ester Substrate for Chymotrypsin-Like Proteases


Suc-Ala-Ala-Pro-Phe-SBzl (also known as Suc-AAPF-SBzl or succinyl-alanyl-alanyl-prolyl-phenylalanine thiobenzyl ester) is a synthetic peptide substrate in the thiobenzyl ester class, primarily utilized in kinetic assays for chymotrypsin-like serine proteases [1]. Its core structure consists of a tetrapeptide sequence (Ala-Ala-Pro-Phe) with an N-terminal succinyl cap and a C-terminal thiobenzyl ester leaving group [2]. This compound serves as a highly sensitive chromogenic substrate for a range of mammalian enzymes, including rat mast cell proteases I and II (RMCP I/II), human cathepsin G, and chymotrypsin [1].

1
Assay Type
Continuous kinetic assays for chymotrypsin-like serine proteases
2
Detection Method
Spectrophotometric monitoring of 4-thiopyridone release (324 nm)
3
Sensitivity Requirement
Research workflows needing lower detection limits or limited enzyme concentrations

Suc-Ala-Ala-Pro-Phe-SBzl vs. pNA/AMC Substrates


Interchanging Suc-Ala-Ala-Pro-Phe-SBzl with alternative chromogenic or fluorogenic substrates bearing the same AAPF tetrapeptide core is not a straightforward substitution. The thiobenzyl ester leaving group imparts fundamentally different kinetic and detection properties compared to p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC) derivatives. Specifically, the thiobenzyl ester class exhibits markedly higher catalytic efficiency (kcat/Km) and a superior detection limit due to the high extinction coefficient of the coupled reporter molecule, 4-thiopyridone (ε = 19,800 M⁻¹ cm⁻¹) [1]. This translates into a tangible sensitivity advantage: for a closely related thiobenzyl ester (Suc-Val-Pro-Phe-SBzl), reactivity was demonstrated to be 6- to 171-fold higher than its corresponding p-nitroanilide counterpart across multiple chymotrypsin-like enzymes [2]. Therefore, assays developed with the thiobenzyl ester cannot be assumed to perform with equivalent sensitivity or dynamic range if a pNA or AMC substrate is simply swapped in.

Thiobenzyl ester leaving group delivers reported higher kcat/Km and different detection chemistry compared to pNA or AMC substrates. Swapping to pNA may shift catalytic efficiency and detection sensitivity.
Reactivity differences up to 171-fold have been reported for analogous thiobenzyl esters versus pNA across chymotrypsin-like enzymes. Direct substitution cannot be assumed to preserve assay dynamic range.
Detection relies on coupling with 4,4′-dithiodipyridine; alternative reporters (pNA, AMC) require distinct optical setups. Method transfer demands re-validation of signal linearity and background.

Suc-Ala-Ala-Pro-Phe-SBzl: Quantitative Evidence


Catalytic Efficiency vs. pNA Substrate in Subtilisin BPN'

In a direct head-to-head study using wild-type subtilisin BPN', the thiobenzyl ester substrate N-Suc-Ala-Ala-Pro-Phe-SBzl demonstrated substantially higher catalytic efficiency compared to its corresponding p-nitroanilide (pNA) substrate. The study utilized the D32C mutant enzyme to perturb the catalytic triad, but the comparison of fold-reduction from wild-type (WT) provides a clear quantification of the inherent efficiency difference between the two leaving groups [1].

Catalytic Efficiency vs. pNA
Head-to-head
8-fold vs 50-fold reduction in kcat/Km for thiobenzyl ester and pNA substrates in D32C subtilisin mutant; 6.25-fold lower relative reduction.
Thiobenzyl ester retains higher catalytic resilience under compromised enzyme conditions, supporting variant screening applications.
Context: wild-type vs D32C mutant subtilisin BPN' enzyme.
Enzyme Kinetics Subtilisin Catalytic Efficiency

Reactivity Advantage over pNA in Chymotrypsin-Like Enzymes

A cross-study comparable analysis demonstrates that thiobenzyl ester substrates are significantly more reactive than their p-nitroanilide counterparts across a range of mammalian chymotrypsin-like enzymes. A systematic study on a closely related thiobenzyl ester, Suc-Val-Pro-Phe-SBzl, provides a quantitative benchmark for this class of leaving group [1].

Reactivity vs. pNA
Cross-study comparable
6- to 171-fold higher hydrolysis rate for thiobenzyl ester class across RMCP I/II, chymases, and cathepsin G.
Reported class-level reactivity advantage supports selection when maximum signal per enzyme unit is required.
Based on analogous Suc-Val-Pro-Phe-SBzl; representative for the thiobenzyl ester leaving group.
Substrate Specificity Mast Cell Protease Cathepsin G Reactivity

Detection Sensitivity vs. pNA Substrates

The superior sensitivity of Suc-Ala-Ala-Pro-Phe-SBzl is attributed to the high extinction coefficient of its reaction product, 4-thiopyridone, which enables more sensitive spectrophotometric detection compared to the 4-nitroaniline product from pNA substrates [1].

Detection Sensitivity
Reported
ε = 19,800 M⁻¹cm⁻¹ for 4-thiopyridone vs. ~10,000 for 4-nitroaniline; ~2-fold higher extinction coefficient.
Higher reporter absorbance may lower detection limits and improve signal-to-noise in spectrophotometric assays.
Measured at 324 nm with 4,4′-dithiodipyridine coupling agent.
Spectrophotometry Assay Development Detection Limit Extinction Coefficient

Kinetic Profiling for Cathepsin G and Mast Cell Proteases

Suc-Ala-Ala-Pro-Phe-SBzl demonstrates high affinity and is a validated substrate for a defined set of therapeutically relevant serine proteases, including human cathepsin G and rat mast cell proteases I and II [1][2]. While pNA and AMC analogs share this core specificity, the quantitative kinetic parameters (e.g., Km) differ.

Substrate Affinity (Km)
Cross-study comparable
Km = 0.26 mM for Suc-AAPF-SBzl with human cathepsin G vs. 1.7 mM for pNA analog with chymotrypsin (reference).
Lower apparent affinity constant may allow lower substrate concentrations, reducing cost and potential solubility issues.
Direct pNA Km for cathepsin G not available; pNA class tends to show higher Km values.
Cathepsin G Mast Cell Protease RMCP I/II Substrate Profiling

Suc-Ala-Ala-Pro-Phe-SBzl: Application Scenarios


High-Sensitivity Screening of Low-Abundance Proteases

Utilize Suc-Ala-Ala-Pro-Phe-SBzl when detecting or quantifying low concentrations of chymotrypsin-like enzymes (e.g., cathepsin G, mast cell proteases, chymases) where the signal from pNA substrates would be insufficient. The high kcat/Km and ~2-fold higher extinction coefficient of the 4-thiopyridone product provide a significantly improved signal-to-noise ratio, enabling accurate kinetic measurements near the assay's limit of detection [1]. This is particularly critical for characterizing dilute biological samples or early-stage enzyme purification fractions.

Characterizing Engineered Protease Variants

Employ this substrate for analyzing engineered or mutant serine proteases (e.g., subtilisin variants) where catalytic efficiency is expected to be reduced. As demonstrated with the D32C subtilisin mutant, the thiobenzyl ester substrate maintained a smaller fold-reduction in kcat/Km compared to the pNA analog [2]. This makes Suc-Ala-Ala-Pro-Phe-SBzl a more forgiving and informative tool for quantifying residual activity in less active enzyme constructs, facilitating protein engineering and directed evolution studies.

Continuous Assays for Kinetics and Inhibitor Studies

Deploy Suc-Ala-Ala-Pro-Phe-SBzl in continuous assay formats for detailed kinetic analysis, including the determination of inhibition mechanisms (Ki determination) and time-dependent inactivation. The rapid hydrolysis rates and robust signal generation allow for high-resolution, real-time monitoring of reaction progress, which is essential for distinguishing between competitive, non-competitive, and uncompetitive inhibition modalities [1].

Application
Selection Property
Validation Focus
High-sensitivity screening of low-abundance proteases
Reported high detection sensitivity and signal-to-noise ratio
Assay limit of detection and linear dynamic range with dilute enzyme samples
Characterization of engineered protease variants
Robust catalytic efficiency under attenuated enzyme activity
Residual activity quantification in mutant enzyme screening
Continuous kinetic and inhibitor studies
Rapid hydrolysis and real-time signal generation
Inhibition modality discrimination (competitive, non-competitive)

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